![molecular formula C19H16BrN5O4 B2857641 5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide CAS No. 1207005-73-9](/img/no-structure.png)

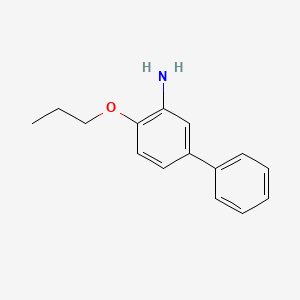

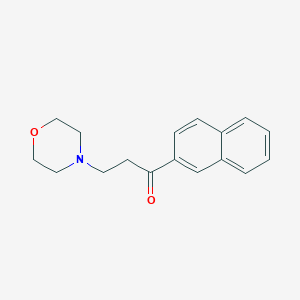

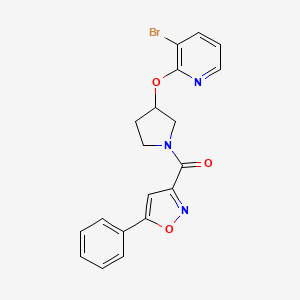

5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antiprotozoal Applications

Compounds structurally related to "5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide" have been investigated for their potential as antiprotozoal agents. Diamidines derived from similar compounds showed strong DNA affinities and exhibited significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential for treatment of diseases like sleeping sickness and malaria (Ismail et al., 2004).

Anticancer and Anti-inflammatory Applications

Novel pyrazolopyrimidines derivatives, which share a similar structural framework, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds were tested against different cancer cell lines, including HCT-116 and MCF-7, and showed potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antiviral Applications

Research has also explored the antiviral activities of compounds based on a similar chemical structure, especially against the avian influenza virus (H5N1). Certain derivatives demonstrated promising activity, indicating potential applications in antiviral therapies (Flefel et al., 2012).

Antibacterial Activities

N-(4-bromophenyl)furan-2-carboxamide analogues, closely related to the compound of interest, have been synthesized and tested for their antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The studies indicated significant effectiveness, particularly against NDM-positive bacteria A. baumannii, suggesting potential for developing new antibacterial agents (Siddiqa et al., 2022).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-bromo-2-furancarboxylic acid, which is then coupled with 5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid to form the second intermediate, 5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide.", "Starting Materials": [ "2-furancarboxylic acid", "5-bromoacetic acid", "5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid", "2-amino-5-(furan-2-yl)pyrazole", "ethyl chloroformate", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "sodium bicarbonate", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of 5-bromo-2-furancarboxylic acid", "a. React 2-furancarboxylic acid with 5-bromoacetic acid in the presence of triethylamine and N,N-dimethylformamide to form 5-bromo-2-furancarboxylic acid", "b. Isolate the product by filtration and wash with diethyl ether", "Step 2: Synthesis of 5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide", "a. React 5-bromo-2-furancarboxylic acid with ethyl chloroformate in the presence of triethylamine and N,N-dimethylformamide to form the corresponding acid chloride", "b. Add 5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid and 2-amino-5-(furan-2-yl)pyrazole to the reaction mixture and stir at room temperature for several hours to form the second intermediate", "c. Isolate the product by filtration and wash with diethyl ether", "d. React the second intermediate with sodium bicarbonate in water to form the final product, 5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide", "e. Isolate the product by filtration and wash with water and sodium hydroxide solution" ] } | |

CAS RN |

1207005-73-9 |

Product Name |

5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide |

Molecular Formula |

C19H16BrN5O4 |

Molecular Weight |

458.272 |

IUPAC Name |

5-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]furan-2-carboxamide |

InChI |

InChI=1S/C19H16BrN5O4/c1-3-11-10(2)21-19(23-17(11)26)25-16(9-12(24-25)13-5-4-8-28-13)22-18(27)14-6-7-15(20)29-14/h4-9H,3H2,1-2H3,(H,22,27)(H,21,23,26) |

InChI Key |

VEIFEWRPYCVRRU-UHFFFAOYSA-N |

SMILES |

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC=C(O4)Br)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

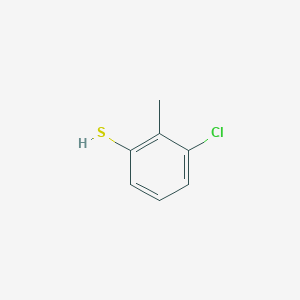

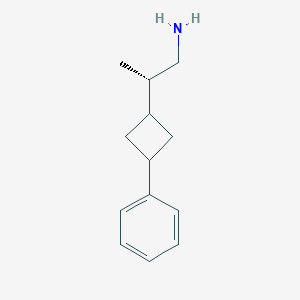

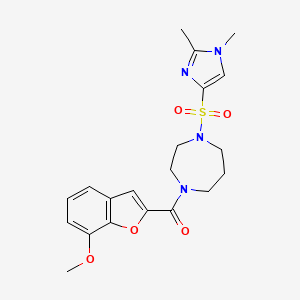

![N-{3-[ethyl(phenyl)amino]propyl}-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2857576.png)

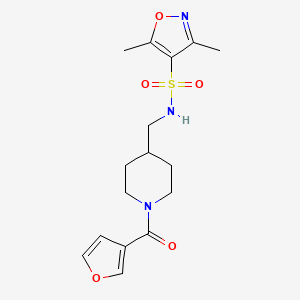

![(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2857579.png)